4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid

Catalog No.
S3316334
CAS No.
1431412-19-9
M.F
C8H6N2O4
M. Wt
194.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid

CAS Number

1431412-19-9

Product Name

4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid

IUPAC Name

4-methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid

Molecular Formula

C8H6N2O4

Molecular Weight

194.14

InChI

InChI=1S/C8H6N2O4/c1-13-7-6-4(9-3-10-7)2-5(14-6)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

BFINEDABYOVUMR-UHFFFAOYSA-N

SMILES

COC1=NC=NC2=C1OC(=C2)C(=O)O

Canonical SMILES

COC1=NC=NC2=C1OC(=C2)C(=O)O

Available Information:

  • Chemical Suppliers

    Several chemical suppliers offer 4-MFPC, primarily focusing on its characterization data, including NMR, HPLC, LC-MS, and UPLC, for identification purposes (, , , , ).

  • Limited Research

    A search for scientific publications specifically investigating 4-MFPC yielded no substantial results.

Future Research Potential:

  • Medicinal Chemistry: The presence of the heterocyclic rings (furo and pyrimidine) suggests potential for exploring its biological activity, although further research is necessary to determine its specific effects.
  • Material Science: The unique structure could be of interest for investigating its potential applications in material development, but further studies are needed to understand its properties and functionalities.

4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O4C_8H_6N_2O_4 and a molecular weight of approximately 194.14 g/mol. This compound features a unique fused ring system that includes both furan and pyrimidine moieties, contributing to its distinctive chemical properties. The structure can be represented by the following SMILES notation: O=C(C1=CC2=NC=NC(OC)=C2O1)O .

Physically, it has a density of about 1.5 g/cm³ and a boiling point of approximately 380.7 °C at standard atmospheric pressure . The compound is soluble in various solvents and has been characterized for its potential applications in medicinal chemistry and organic synthesis.

Typical of carboxylic acids and heterocycles:

  • Acylation: The carboxylic acid group can react with acyl chlorides to form anhydrides or esters.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives.

These reactions highlight its versatility as a building block in organic synthesis .

The synthesis of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step synthetic routes, which may include:

  • Formation of the Furan Ring: Starting from appropriate precursors, the furan moiety can be synthesized using cyclization reactions.
  • Pyrimidine Ring Construction: The pyrimidine component can be constructed through condensation reactions involving urea or thiourea derivatives.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved via carboxylation reactions using carbon dioxide or other carboxylating agents.

These methods may vary based on available reagents and desired yields .

4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting specific diseases.
  • Agricultural Chemistry: Its derivatives might be explored for use as agrochemicals or plant growth regulators.
  • Material Science: In the development of novel materials with specific electronic or optical properties.

The unique structure of this compound makes it a candidate for further exploration in these areas .

Several compounds share structural similarities with 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one179688-01-80.59
Methyl 5-hydroxy-6-methoxypicolinate1256791-78-20.58
2,6-Dimethoxypyrimidine-4-carboxylic acid59864-30-10.56
(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate131860-97-40.56
Furo[2,3-c]pyridine-2-carboxylic acid112372-15-30.60

These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their biological activities and applications . The uniqueness of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid lies in its specific combination of furan and pyrimidine rings along with the methoxy group, which may influence its reactivity and biological interactions differently compared to other similar compounds.

Key Synthetic Pathways for Angularly Fused Furopyrimidine Scaffolds

The synthesis of angularly fused furo[3,2-d]pyrimidine systems relies on cyclocondensation reactions between furan and pyrimidine precursors. A widely employed method involves the reaction of 4-methoxyfuran derivatives with pyrimidine-6-carbonitrile intermediates under acidic or basic conditions. For instance, heating 4-methoxyfuran with 2-hydroxypyridine-3-carbonitrile in ethanol at reflux yields the core scaffold through a [3+3] cycloaddition mechanism.

Microwave irradiation has emerged as a critical tool for enhancing reaction efficiency. In one protocol, equimolar mixtures of 3-amino-4-methyl-N-phenyl-6-substituted furo[2,3-b]pyridine-2-carboxamide and aromatic carboxylic acids undergo microwave-assisted cyclization (300 W, 4–11 minutes) to produce pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones with yields exceeding 70%. This method reduces side reactions compared to conventional thermal approaches.

Table 1: Comparative Analysis of Furopyrimidine Synthesis Methods

MethodReactantsConditionsYield (%)Reference
Thermal cyclization4-Methoxyfuran + pyrimidine-6-carbonitrileEthanol, reflux, 8 h65–75
Microwave irradiationFuropyridine-carboxamide + aromatic acids300 W, 4–11 min70–96
Oxidative annulationThiophenol derivatives + furopyrimidinesIodine, DCM, RT55–68

Functionalization at Position 6: Carboxylic Acid Derivatives and Analogues

The carboxylic acid moiety at position 6 serves as a versatile handle for structural diversification. Esterification reactions using alkyl halides or dimethyl sulfate under basic conditions produce methyl or ethyl esters, which are intermediates for further transformations. For example, treatment with thionyl chloride converts the acid to its acyl chloride, enabling nucleophilic substitution with amines to yield amide derivatives.

Recent studies demonstrate the utility of Suzuki-Miyaura cross-coupling for introducing aryl groups at position 6. Palladium-catalyzed reactions between 6-bromo-furo[3,2-d]pyrimidine and arylboronic acids in tetrahydrofuran/water mixtures (2:1) afford biaryl derivatives with yields up to 85%. This strategy expands the compound’s applicability in drug discovery by modulating electronic properties and π-π stacking interactions.

Key Reaction Pathways at Position 6:

  • $$ \text{R-COOH} + \text{R'X} \xrightarrow{\text{Base}} \text{R-COOR'} + \text{HX} $$ (Esterification)
  • $$ \text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} \xrightarrow{\text{R''NH}2} \text{R-CONHR''} $$ (Amide formation)
  • $$ \text{R-Br} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{R-Ar} $$ (Cross-coupling)

Tandem Annulation Approaches for Dispiro and Fused Tricyclic Systems

Tandem annulation strategies enable the construction of complex polycyclic architectures. A notable example involves the iodine-mediated oxidative coupling of 4-methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid with thiophenol derivatives. This one-pot reaction generates dispiro[indene-furopyrimidine] systems through sequential C–S bond formation and cyclization.

Angular fusion with pyridine rings has been achieved using microwave-assisted domino reactions. Irradiating a mixture of furo[3,2-d]pyrimidine-6-carboxylic acid, 2-aminopyridine, and acetic anhydride at 150°C for 20 minutes produces pyrido[3',2':4,5]furo[3,2-d]pyrimidines with 89% efficiency. The reaction proceeds via in situ formation of a mixed anhydride intermediate, followed by nucleophilic attack and aromatization.

Table 2: Representative Fused Tricyclic Derivatives

Compound CodeSubstituentMolecular FormulaMelting Point (°C)
PFP-14-BromobenzylC₂₄H₁₈BrN₃O₂97
PFP-64-TrifluoromethylphenylC₂₄H₁₆F₃N₃O₂152
PFP-73,5-DimethoxyphenylC₂₅H₂₁N₃O₄172

Data adapted from microwave-synthesized pyrido-furo-pyrimidines.

XLogP3

0.9

Dates

Last modified: 08-19-2023

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